1-(2-Ethoxyphenyl)-2-propanol
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Overview
Description
1-(2-Ethoxyphenyl)-2-propanol is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-ethoxyphenyl)-2-propanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 1-(2-ethoxyphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2-Ethoxyphenyl)-2-propanone.
Reduction: this compound.
Substitution: 1-(2-Ethoxyphenyl)-2-chloropropane or 1-(2-Ethoxyphenyl)-2-bromopropane.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-2-propanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-2-propanone: The oxidized form of 1-(2-Ethoxyphenyl)-2-propanol.
1-(2-Ethoxyphenyl)-2-chloropropane: A substitution product of this compound.
Uniqueness
This compound is unique due to its specific ethoxy substitution on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
959286-05-6 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
WEMSJMUZAXCDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)O |
Origin of Product |
United States |
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